29Si NMR Chemical Shift Distinguishes Bis(1-Naphthyl)silane from Less Bulky Diaryl Silanes
In a systematic study of diarylsilicon dihydrides R₂SiH₂, the 29Si NMR resonance of bis(1-naphthyl)silane (R = 1-naphthyl) was measured at δ = –34.2 ppm (CDCl₃), significantly deshielded compared with diphenylsilane (δ ≈ –38.5 ppm) and di(p-tolyl)silane (δ ≈ –40.0 ppm) [1]. The progressive deshielding correlates directly with the increasing electron-withdrawing character of the 1-naphthyl substituent and provides a quantitative spectroscopic fingerprint that can be used to verify compound identity and purity during procurement [1].
| Evidence Dimension | 29Si NMR chemical shift (δ, ppm, CDCl₃) |
|---|---|
| Target Compound Data | δ = –34.2 ppm |
| Comparator Or Baseline | Diphenylsilane: δ ≈ –38.5 ppm; Di(p-tolyl)silane: δ ≈ –40.0 ppm |
| Quantified Difference | Deshielded by 4.3–5.8 ppm vs. diphenylsilane and di(p-tolyl)silane |
| Conditions | 29Si NMR in CDCl₃ solution, ambient temperature |
Why This Matters
The distinct 29Si chemical shift allows buyers to confirm receipt of the intended compound and detect substitution with cheaper phenyl- or tolyl-based silanes by a simple analytical technique.
- [1] Radebner, J. et al. Novel aryl-substituted silanes Part II: Synthesis and characterization of diaryl silicon dihydrides. Phosphorus, Sulfur, and Silicon and the Related Elements 2016, 191 (3), 367–373. DOI: 10.1080/10426507.2015.1094657. View Source
